Ethyl 3,4,5-trimethoxybenzoylformate
Description
Structural Classification and Significance of α-Keto Esters in Organic Synthesis
Ethyl 3,4,5-trimethoxybenzoylformate belongs to the class of compounds known as α-keto esters. These molecules are characterized by a ketone functional group positioned adjacent (at the α-carbon) to an ester group. beilstein-journals.org This arrangement of functional groups imparts a distinct reactivity profile, making them valuable intermediates in a wide array of organic transformations. beilstein-journals.orgmdpi.com
The presence of two adjacent carbonyl groups in α-keto esters leads to a high degree of electrophilicity at the keto carbon, rendering it susceptible to nucleophilic attack. beilstein-journals.org This reactivity is central to their utility in forming new carbon-carbon and carbon-heteroatom bonds. Synthetic chemists have leveraged this property to construct complex molecular architectures, including those found in natural products and pharmaceutically active compounds. beilstein-journals.orgresearchgate.net
Key reactions involving α-keto esters include:
Nucleophilic Additions: Organometallic reagents, enolates, and other nucleophiles readily add to the ketone carbonyl.
Reductions: The ketone can be selectively reduced to afford α-hydroxy esters, which are important chiral building blocks.
Cycloadditions: They can participate in various cycloaddition reactions to form heterocyclic systems.
Multicomponent Reactions: Their reactivity makes them ideal substrates for multicomponent reactions, where several molecules are combined in a single step to create complex products.
The versatility of α-keto esters has established them as indispensable tools in the synthetic chemist's arsenal, enabling the efficient construction of diverse and valuable molecules. mdpi.comresearchgate.net
The Trimethoxyphenyl Moiety: Research Context and Bioactive Scaffold Implications
The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a multitude of biologically active compounds, both natural and synthetic. acs.orgmdpi.com This prevalence has led to its designation as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
One of the most well-known natural products featuring this moiety is Combretastatin (B1194345) A-4 , isolated from the African bushwillow Combretum caffrum. mdpi.com This compound exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. mdpi.com The 3,4,5-trimethoxyphenyl ring is recognized as a crucial element for this bioactivity. mdpi.com
The trimethoxyphenyl group is also found in other natural products with anticancer properties, such as podophyllotoxin. mdpi.com Its incorporation into synthetic molecules has been a widely adopted strategy in the design of new therapeutic agents. Researchers have explored its inclusion in various heterocyclic systems, such as thiadiazoles and pyrrolizines, to develop novel compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com The electronic and steric properties of the three methoxy (B1213986) groups on the phenyl ring are thought to play a significant role in the binding of these molecules to their biological targets. nih.gov
Current Gaps and Future Directions in Benzoylformate Research
Research into benzoylformates, the broader class of compounds to which this compound belongs, is an active area of investigation. One key area of focus is the development of new and more sustainable synthetic methodologies for their preparation. While classical methods like Friedel-Crafts acylation are well-established, they often require harsh conditions and generate significant waste. mdpi.com Consequently, there is a growing interest in catalytic and greener approaches, such as those utilizing visible light or electrochemical synthesis. mdpi.com
Another significant area of research involves the enzymatic reactions of benzoylformates. For instance, the enzyme benzoylformate decarboxylase catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. frontiersin.orgnih.gov Detailed mechanistic studies of this enzyme, using computational methods like density functional theory, are providing valuable insights into its catalytic mechanism. frontiersin.orgnih.gov This knowledge can be leveraged for the development of novel biocatalysts for industrial applications.
Future research in the field of benzoylformates is likely to focus on several key areas:
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral α-hydroxy esters from benzoylformates remains a significant challenge and a highly desirable goal.
Novel Applications in Materials Science: The unique electronic and photophysical properties of some benzoylformate derivatives could be exploited in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
Exploration of New Bioactivities: While the trimethoxyphenyl moiety is well-known for its anticancer properties, the full spectrum of biological activities for various substituted benzoylformates is yet to be fully explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCXDFRVQRVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641299 | |
| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14655-36-8 | |
| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3,4,5 Trimethoxybenzoylformate
Historical Context of Benzoylformate Synthesis
The synthesis of benzoylformates and their parent α-keto acids has a rich history rooted in the foundational principles of organic chemistry. One of the earliest and most prominent methods for accessing the aroylformate scaffold is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. mnstate.edu This electrophilic aromatic substitution has been a cornerstone of C-C bond formation to aromatic rings. mnstate.edulibretexts.org Historically, the acylation of an aromatic compound with an oxalyl halide, such as oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, provided a direct route to α-keto-acid halides, which could then be readily converted to esters. libretexts.org Over the years, this method has been refined, but it laid the essential groundwork for synthesizing a wide array of benzoylformate derivatives.
Classical and Contemporary Synthetic Approaches
The synthesis of Ethyl 3,4,5-trimethoxybenzoylformate can be approached through several established and modern synthetic strategies. These methods leverage common reactions in organic synthesis, including esterification, oxidation, carbonylation, and Grignard reactions.
Esterification Reactions for Carboxylic Acid Precursors
A direct and classical approach to this compound is the esterification of its corresponding carboxylic acid, 3,4,5-trimethoxybenzoylformic acid. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary example of this strategy. researchgate.netmasterorganicchemistry.com In this method, 3,4,5-trimethoxybenzoylformic acid would be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ethyl ester and water. libretexts.org
The synthesis of the precursor, 3,4,5-trimethoxybenzoylformic acid, can be accomplished through the methylation of gallic acid. researchgate.net The reaction of 3,4,5-trihydroxybenzoic acid with a methylating agent like dimethyl sulfate (B86663) under basic conditions yields 3,4,5-trimethoxybenzoic acid. researchgate.net Subsequent selective oxidation of a derivative, such as 3,4,5-trimethoxybenzaldehyde (B134019), can then produce the desired α-keto acid. google.com
Table 1: Representative Fischer Esterification Conditions
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Carboxylic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | Reflux | Ethyl Ester |
Modern esterification methods, which can also be applied, often utilize coupling agents to facilitate the reaction under milder conditions, though these are more commonly employed for more complex substrates.
Oxidation of α-Hydroxy Esters and Alcohols
The oxidation of an α-hydroxy ester precursor, namely ethyl 3,4,5-trimethoxymandelate, presents another viable pathway to this compound. This transformation requires a selective oxidizing agent that can convert the secondary alcohol to a ketone without cleaving the adjacent ester functionality. A variety of modern oxidation reagents are suitable for this purpose.
The precursor, ethyl 3,4,5-trimethoxymandelate, can be synthesized from 3,4,5-trimethoxybenzaldehyde through several methods, including cyanation followed by hydrolysis and esterification.
Table 2: Common Oxidizing Agents for α-Hydroxy Esters
| Oxidizing Agent | Solvent | Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temperature |
The choice of oxidant is crucial to ensure high yield and prevent over-oxidation or side reactions.
Carbonylation Reactions for α-Keto Ester Formation
Carbonylation reactions offer a more contemporary approach to the synthesis of α-keto esters, introducing the carbonyl group directly into the molecule. While specific examples for this compound are not prevalent in the literature, the general strategy involves the palladium-catalyzed carbonylation of an aryl halide or triflate.
In a hypothetical application to this synthesis, a suitable precursor such as 1-bromo-3,4,5-trimethoxybenzene would be subjected to a double carbonylation reaction in the presence of carbon monoxide, ethanol, a palladium catalyst, and a suitable ligand. This method allows for the direct formation of the α-keto ester functionality.
Grignard Reactions and Subsequent Oxidations in α-Keto Ester Synthesis
The Grignard reaction provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of α-keto esters. mnstate.edu A common strategy involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). For the synthesis of the target molecule, 3,4,5-trimethoxyphenylmagnesium bromide, which is commercially available, would be reacted with diethyl oxalate in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.eduumkc.edu
The initial addition of the Grignard reagent to one of the ester groups of diethyl oxalate forms a tetrahedral intermediate. Upon acidic workup, this intermediate collapses to yield the desired α-keto ester, this compound. miracosta.edu It is critical to control the reaction conditions, such as temperature and stoichiometry, to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. umkc.edu
Table 3: General Grignard Reaction for α-Keto Ester Synthesis
| Grignard Reagent | Electrophile | Solvent | Conditions | Product (after workup) |
|---|
Henry Nitroaldol Reaction Applications in Related Chemical Space
The Henry (nitroaldol) reaction, discovered by Louis Henry in 1895, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mnstate.edu While not a direct route to this compound, its principles can be applied to synthesize structurally related compounds that could potentially be converted to the target α-keto ester.
For instance, the Henry reaction of 3,4,5-trimethoxybenzaldehyde with a nitroalkane like nitroethane, in the presence of a base, would yield a β-nitro alcohol. Subsequent oxidation of the alcohol to a ketone followed by a Nef reaction or other methods to convert the nitro group to a carbonyl could, in principle, lead to an α-keto aldehyde, which could then be selectively oxidized and esterified. More direct applications involve the enantioselective Henry reaction with α-ketoesters themselves to generate more complex chiral building blocks. mnstate.edu This highlights the versatility of the Henry reaction in the broader context of synthesizing highly functionalized molecules.
Precursor and Intermediate Chemistry in the Synthesis of this compound
The synthesis of this compound is intrinsically linked to the chemistry of its precursors, primarily derivatives of 3,4,5-trimethoxybenzoic acid. Understanding the synthesis and functionalization of these precursors is key to developing efficient pathways to the target molecule.
Synthesis and Functionalization of 3,4,5-Trimethoxybenzoic Acid Derivatives
3,4,5-Trimethoxybenzoic acid, also known as eudesmic acid, serves as a fundamental starting material. It can be synthesized from gallic acid through methylation, often using dimethyl sulfate. wikipedia.org This precursor can then be functionalized to introduce the necessary groups for the formation of the α-keto ester.
The synthesis of various esters of 3,4,5-trimethoxybenzoic acid has been reported, highlighting the reactivity of the carboxylic acid group. cdnsciencepub.comnih.govcdnsciencepub.com For instance, the reaction of 3,4,5-trimethoxybenzoyl chloride with the corresponding alcohols is a common method for ester formation. cdnsciencepub.com This demonstrates the feasibility of esterifying the 3,4,5-trimethoxybenzoyl moiety, a crucial step in the synthesis of the target compound.
Furthermore, derivatives of 3,4,5-trimethoxy-4'-hydroxystilbene have been synthesized, showcasing the versatility of the trimethoxyphenyl group in various chemical transformations. znaturforsch.comresearchgate.net Research into the synthesis of amide and ester derivatives of 3,4,5-trimethoxycinnamic acid also provides insights into the modification of the carboxyl group, which is relevant to the synthesis of this compound. nih.gov
Role of 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid (3,4,5-trimethoxybenzoylformic acid) as a Key Intermediate
A primary and direct precursor to this compound is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid, also known as 3,4,5-trimethoxybenzoylformic acid. znaturforsch.comsigmaaldrich.combldpharm.comchemicalbook.com The synthesis of this α-keto acid is a critical step. General methods for the synthesis of aryl α-keto acids often involve the oxidation of the corresponding α-hydroxy acids or other suitable precursors. organic-chemistry.org
Once 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid is obtained, the final step is an esterification reaction with ethanol. The mechanism for the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, is a well-established process. chemguide.co.uk This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | Ethanol | This compound | Esterification |
Transformations Involving Ethyl 3,4,5-Trimethoxybenzoylacetate as a Potential Intermediate
Ethyl 3,4,5-trimethoxybenzoylacetate is another potential intermediate in the synthesis of the target compound. sigmaaldrich.comsigmaaldrich.com This β-keto ester could theoretically be transformed into the desired α-keto ester, although specific methodologies for this conversion are not widely documented. The synthesis of ethyl 3,4,5-trimethoxybenzoylacetate itself would likely involve the acylation of a suitable precursor.
Stereoselective and Enantioselective Synthetic Strategies
The synthesis of chiral α-keto esters is an area of significant research interest. While specific enantioselective methods for this compound are not detailed in the available literature, general strategies for the asymmetric synthesis of α-keto esters can be considered. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product.
For instance, the enantioselective alkynylation of α-keto esters has been achieved using chiral ligands in the presence of a metal catalyst to produce chiral tertiary propargylic alcohols. capes.gov.br Furthermore, catalytic methods for the enantioselective synthesis of α-quaternary ketones and α-ketoesters have been developed, which could potentially be adapted for the synthesis of chiral derivatives of this compound.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of fine chemicals is a growing field. For the synthesis of this compound, several aspects of green chemistry can be considered.
The use of greener solvents in esterification reactions is a key consideration. Research on the use of more environmentally benign solvents can help to reduce the environmental impact of the synthesis. Additionally, the development of catalytic methods, particularly those using recyclable catalysts, aligns with the principles of green chemistry by improving atom economy and reducing waste. researchgate.net
The synthesis of α-keto esters through oxidative methods also presents opportunities for greener approaches. The use of molecular oxygen as a green oxidant, for example, is an attractive alternative to traditional stoichiometric oxidizing agents. organic-chemistry.org
Reaction Chemistry and Mechanistic Investigations of Ethyl 3,4,5 Trimethoxybenzoylformate
Reactivity Profile of the α-Keto Ester Functionality
The α-keto ester group is characterized by the presence of two adjacent carbonyl groups, which significantly influences its chemical behavior. This arrangement leads to a unique reactivity profile, allowing for a variety of chemical transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbons in the α-keto ester moiety makes them susceptible to attack by nucleophiles. The presence of the adjacent ester group can modulate the reactivity of the keto group. Nucleophilic addition can occur at either the ketone or the ester carbonyl, with the ketone generally being more reactive towards nucleophiles.
| Nucleophile | Product Type | Reaction Conditions |
| Grignard Reagents (R-MgX) | Tertiary Alcohols | Anhydrous ether or THF |
| Organolithium Reagents (R-Li) | Tertiary Alcohols | Anhydrous ether or THF |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | α-Hydroxy Esters | Varies depending on reagent |
This table presents typical nucleophilic addition reactions at the carbonyl center.
Condensation Reactions and Derivative Formation
The α-keto ester functionality can participate in various condensation reactions, leading to the formation of a diverse range of derivatives. For instance, the Claisen condensation reaction, which involves the reaction of two ester molecules in the presence of a strong base, can be applied to form β-keto esters. While a self-condensation of Ethyl 3,4,5-trimethoxybenzoylformate is possible, mixed Claisen condensations with other esters can lead to a variety of products. However, the use of a different alkoxide as a base can lead to a mixture of products due to transesterification.
Reduction Pathways of the Keto and Ester Groups
The reduction of the α-keto ester functionality can be achieved selectively. The ketone group is generally more readily reduced than the ester group.
Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetate.
Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the keto and the ester groups to the corresponding diol. nih.gov
Biocatalytic reductions using whole cells of microorganisms like Saccharomyces cerevisiae (Baker's yeast) have been successfully employed for the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters with high enantioselectivity. nih.govabap.co.in The stereochemistry of the resulting alcohol is often (R). nih.gov
| Reagent | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Ethyl 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetate | Selective for the keto group |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol | Reduces both keto and ester groups |
| Baker's Yeast (Saccharomyces cerevisiae) | (R)-ethyl 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetate | Enantioselective reduction of the keto group |
This table summarizes the reduction pathways of the keto and ester groups.
Reactivity Towards Nitrogen- and Sulfur-Containing Reagents
The carbonyl groups of this compound can react with nitrogen and sulfur-containing nucleophiles to form a variety of heterocyclic and acyclic derivatives. For example, the reaction with amines can lead to the formation of amides. A patent describes the reaction of 3,4,5-trimethoxybenzoyl chloride with 3,4-difluoroaniline (B56902) to synthesize N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, demonstrating the reactivity of the acyl chloride derivative with amines. nih.gov This suggests that this compound could similarly react with amines at the ester position, potentially after initial attack at the more reactive keto-carbonyl, to form amide derivatives.
Reactions Involving the Trimethoxyphenyl Ring
The trimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy (B1213986) groups.
Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity
The three methoxy groups strongly direct incoming electrophiles to the ortho and para positions relative to them. In the case of the 3,4,5-trimethoxyphenyl group, the positions C2 and C6 are equivalent and are the most activated sites for electrophilic attack. The presence of the α-keto ester group, which is electron-withdrawing, can influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of a sulfuric acid catalyst. byjus.com The nitration of highly activated systems like 1,3,5-trimethoxybenzene (B48636) has been studied, and while it can lead to trinitrated products, side reactions are also possible. researchgate.net
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) can be accomplished using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst. byjus.com The halogenation of related dimethoxyphenyl compounds has been reported. researchgate.net
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. wikipedia.org The high electron density of the trimethoxyphenyl ring makes it a good substrate for Friedel-Crafts reactions. acs.org However, the presence of the deactivating α-keto ester group might require harsher reaction conditions. libretexts.org
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-nitro-3,4,5-trimethoxybenzoylformate |
| Bromination | Br₂ / FeBr₃ | Ethyl 2-bromo-3,4,5-trimethoxybenzoylformate |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ethyl 2-acyl-3,4,5-trimethoxybenzoylformate |
This table illustrates the expected major products of electrophilic aromatic substitution on the trimethoxyphenyl ring.
Demethylation and Functionalization of Methoxy Groups
The three methoxy groups on the phenyl ring of this compound are susceptible to cleavage, offering a pathway to polyhydroxyaromatic compounds. The regioselectivity of this demethylation is a key consideration in synthetic applications.
Selective removal of the 4-methoxy group in similar 1-n-alkyl-3,4,5-trimethoxybenzenes has been achieved using electron-transfer conditions. rsc.org While direct studies on this compound are not prevalent, methods used for analogous compounds, such as 3,4,5-trimethoxybenzaldehyde (B134019), are highly relevant. For instance, heating 3,4,5-trimethoxybenzaldehyde in a mixture of piperidine (B6355638) and water results in the selective demethylation of the 4-methoxy group to yield syringaldehyde. nih.gov Another common reagent for the demethylation of aromatic methyl ethers is boron tribromide (BBr₃), which is effective at or below room temperature. google.com This method is particularly useful as it often does not affect other functional groups. google.com A process for the regioselective demethylation of the p-methoxy group in 3',4',5'-trimethoxy benzoic acid esters using a Lewis acid in an organic solvent has also been developed, which could be applicable to this compound. nih.gov
The functionalization of aromatic methoxy groups can also be achieved through substitution reactions. For instance, the introduction of a methoxy group to an aromatic ring has been accomplished by the substitution of a chlorine atom, a process that can be facilitated by the formation of a chromium tricarbonyl complex. acs.org
Below is a table summarizing demethylation methods applicable to trimethoxybenzoyl compounds:
| Reagent/Condition | Substrate Example | Outcome | Reference |
| Piperidine, Water, Reflux | 3,4,5-Trimethoxybenzaldehyde | Selective 4-O-demethylation | nih.gov |
| Boron Tribromide (BBr₃) | Aromatic methyl ethers | General O-demethylation | google.com |
| Lewis Acid (e.g., AlCl₃) | 3',4',5'-Trimethoxy benzoic acid ester | Regioselective p-demethylation | nih.gov |
| Electron-transfer conditions | 1-n-Alkyl-3,4,5-trimethoxybenzenes | Selective 4-demethoxylation | rsc.org |
Catalytic Transformations Utilizing this compound
The α-keto ester functionality in this compound makes it a valuable substrate in a variety of catalytic transformations, including metal-catalyzed and organocatalytic reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While direct examples with this compound are not extensively documented, the reactivity of the closely related aryl halides and α-keto esters provides insight. Palladium catalysts with bulky trialkylphosphine ligands have been shown to be effective in a range of coupling reactions, including Suzuki, Stille, Negishi, and Heck reactions. google.comnih.govyoutube.comyoutube.com For example, palladium-catalyzed Suzuki reactions of aryl chlorides can be achieved using a Pd/P(t-Bu)₃ system. nih.gov Furthermore, rhodium-catalyzed reactions of arylboronic acids with ethyl cyanoformate can produce α-keto esters. nih.gov
Titanium-induced cyclization of keto esters represents a method for the synthesis of cycloalkanones. acs.org Additionally, the reaction of β-keto esters with enones can lead to cyclized β-hydroxyketo esters. nih.gov
The following table presents examples of metal-catalyzed reactions involving α-keto esters and related compounds:
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Pd/P(t-Bu)₃ | Suzuki Coupling | Aryl chlorides | Biaryls | nih.gov |
| Rhodium catalyst | Reaction with Arylboronic Acids | Ethyl cyanoformate | α-Keto ester | nih.gov |
| Low-valent Titanium | Intramolecular Cyclization | Keto esters | Cycloalkanones | acs.org |
| Copper(II) catalyst | Aerobic Deacylation | Substituted acetoacetate (B1235776) esters | β-Stereogenic α-keto esters | nih.gov |
Organocatalysis offers a metal-free approach to asymmetric synthesis. The electrophilic keto group of this compound is a prime target for nucleophilic attack in organocatalytic reactions. α-Keto esters are known to participate in various asymmetric transformations. For instance, the asymmetric biomimetic transamination of α-keto esters can be achieved with high yield and enantioselectivity using quinine (B1679958) derivatives as chiral bases. acs.orgnih.gov
The development of asymmetric α-alkylation of cyclic β-keto esters and β-keto amides has been realized through phase-transfer catalysis using cinchona derivatives, providing an alternative to metal-catalyzed methods. rsc.org Furthermore, the dynamic kinetic resolution of β-aryl α-keto esters has been accomplished via asymmetric transfer hydrogenation using a newly designed ruthenium catalyst, leading to enantioenriched γ-butyrolactones. capes.gov.brnih.gov A stereoconvergent cross-benzoin reaction utilizing racemic β-halo α-keto esters has also been developed using a chiral N-heterocyclic carbene catalyst. nih.gov
The table below summarizes some organocatalytic applications involving α-keto esters:
| Catalyst Type | Reaction | Substrate Example | Product Type | Reference |
| Quinine derivatives | Asymmetric Transamination | α-Keto esters | Chiral α-amino esters | acs.org |
| Cinchona derivatives | Phase-Transfer Alkylation | Cyclic β-keto esters | α-Alkylated β-keto esters | rsc.org |
| Chiral N-heterocyclic carbene | Cross-Benzoin Reaction | Racemic β-halo α-keto esters | β-Halo glycolic esters | nih.gov |
| (Arene)RuCl(monosulfonamide) | Asymmetric Transfer Hydrogenation | β-Aryl α-keto esters | γ-Butyrolactones | capes.gov.brnih.gov |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.
A key feature of the reactivity of α-keto esters is the formation of hemiacetal intermediates in alcoholysis reactions. koreascience.kr Mechanistic studies have shown that the alcoholysis of α-keto esters can proceed through the formation of a hemiacetal at the keto carbonyl group, which is a key intermediate in the reaction pathway. koreascience.kr The trapping of reactive intermediates is a valuable technique for elucidating reaction mechanisms. For example, elusive aryl N-thiocarbamoylbenzotriazoles, which are reactive intermediates, have been isolated and characterized through mechanochemical techniques. nih.gov In photobiocatalytic radical α-alkylation of aldehydes, radical trapping experiments using TEMPO have provided evidence for the involvement of radical intermediates. acs.org
The removal of an amino group from an amino acid results in an α-keto acid, a carbon skeleton that can be interconverted with amino acids via transaminase enzymes. wikipedia.org This highlights the biochemical relevance of α-keto acid intermediates.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing transition states and mapping reaction pathways. youtube.comresearchgate.net For the keto-enol tautomerization of cyclic diones, DFT calculations have been used to determine activation free energy barriers. acs.org In the context of asymmetric reactions, computational analysis can help rationalize the stereochemical outcome. For instance, DFT calculations have been employed to understand the diastereodivergence in aza-Henry reactions of α-nitro esters catalyzed by a bifunctional Brønsted acid/base catalyst. nih.gov
Kinetic studies are also essential for understanding reaction mechanisms. The enantioselective hydrogenation of ethyl benzoylformate has been studied as a function of modifier concentration and reaction temperature, providing insights into the reaction kinetics. The dynamic kinetic resolution of α-keto esters has been studied to understand the generation of multiple contiguous stereocenters. capes.gov.brnih.gov
The following table provides examples of mechanistic investigation techniques applied to α-keto esters and related compounds:
| Technique | Focus of Study | System Studied | Finding | Reference |
| NMR Spectroscopy | Intermediate Characterization | Alcoholysis of α-keto esters | Formation of hemiacetal intermediate | koreascience.kr |
| Radical Trapping (TEMPO) | Intermediate Identification | Photobiocatalytic α-alkylation | Evidence for radical intermediates | acs.org |
| Density Functional Theory (DFT) | Transition State Analysis | Keto-enol tautomerization | Calculation of activation energy barriers | acs.org |
| Kinetic Studies | Reaction Rate Analysis | Enantioselective hydrogenation of ethyl benzoylformate | Effect of modifier concentration and temperature on rate and enantioselectivity |
Advanced Spectroscopic Characterization of Ethyl 3,4,5 Trimethoxybenzoylformate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of Ethyl 3,4,5-trimethoxybenzoylformate is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the protons of the three methoxy (B1213986) groups, and the protons of the ethyl ester group will each give rise to characteristic resonances.
The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the benzene (B151609) ring and are expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-donating methoxy groups and the electron-withdrawing benzoylformate moiety.
The nine protons of the three methoxy groups are also expected to be magnetically equivalent, giving rise to a sharp singlet. The chemical shift of these protons will be in the typical range for methoxy groups attached to an aromatic ring.
The ethyl group will display a characteristic quartet and triplet pattern. The methylene (-CH₂-) protons, being adjacent to the electron-withdrawing oxygen atom of the ester, will appear as a quartet at a downfield chemical shift. These protons are coupled to the three protons of the terminal methyl (-CH₃) group, which in turn will appear as a triplet at a more upfield position.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 2H | Ar-H |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~3.9 | Singlet | 9H | -OCH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum of this compound will provide information on the different carbon environments within the molecule. Due to the symmetry of the aromatic ring, some carbon signals will be equivalent.
The spectrum is expected to show signals for the two carbonyl carbons of the benzoylformate group, which will be the most downfield-shifted signals. The aromatic carbons will appear in the typical aromatic region, with the methoxy-substituted carbons showing distinct chemical shifts from the unsubstituted aromatic carbons. The carbon atoms of the three methoxy groups will appear as a single signal due to their chemical equivalence. The methylene and methyl carbons of the ethyl group will also give rise to characteristic signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Ar-C=O |
| ~163 | O-C=O |
| ~153 | Ar-C-OCH₃ (C3, C5) |
| ~143 | Ar-C-OCH₃ (C4) |
| ~128 | Ar-C (C1) |
| ~107 | Ar-C-H (C2, C6) |
| ~63 | -OCH₂CH₃ |
| ~56 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the ¹H and ¹³C NMR signals and in determining the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group, confirming their scalar coupling and connectivity. No other cross-peaks are expected, as the aromatic and methoxy protons are all singlets.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. For this compound, this experiment would show correlations between:
The aromatic proton singlet and the corresponding aromatic carbon signal.
The methoxy proton singlet and the methoxy carbon signal.
The methylene proton quartet and the methylene carbon signal of the ethyl group.
The methyl proton triplet and the methyl carbon signal of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the aromatic protons to the carbonyl carbons and the methoxy-substituted aromatic carbons.
Correlations from the methoxy protons to the aromatic carbons to which they are attached.
Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon and the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the aromatic protons and the protons of the adjacent methoxy groups, as well as between the methylene protons of the ethyl group and the aromatic protons if there is a conformational preference that brings them close in space.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the analyte molecule. The fragmentation pattern observed in the EI-MS spectrum of this compound can provide valuable structural information.
The molecular ion peak (M⁺) is expected to be observed, and its mass would confirm the molecular weight of the compound. Common fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would lead to the formation of a stable acylium ion.
Loss of an ethyl radical (-CH₂CH₃): This would result from the cleavage of the O-CH₂ bond of the ester.
Loss of formaldehyde (-CH₂O) from the methoxy groups: This is a common fragmentation pathway for aromatic methoxy compounds.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from the acylium ion.
Table 3: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment |
| 268 | [M]⁺ |
| 223 | [M - OCH₂CH₃]⁺ |
| 239 | [M - CH₂CH₃]⁺ |
| 195 | [M - OCH₂CH₃ - CO]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.gov For this compound, ESI-MS is expected to produce a prominent molecular ion peak. nih.govwikipedia.org
In positive ion mode, the spectrum would likely show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ as the base peak. nih.gov This technique is highly effective for confirming the molecular formula of the compound when coupled with a high-resolution mass analyzer. nih.govresearchgate.netcreative-proteomics.com The lack of significant fragmentation in ESI-MS is advantageous for the unambiguous determination of the molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, which has the molecular formula C13H16O6, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. molbase.comchemicalbook.com
The calculated monoisotopic mass provides a highly accurate theoretical value that can be experimentally verified by HRMS techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry. The experimental measurement of the molecular ion's m/z value to within a few parts per million (ppm) of the calculated exact mass confirms the elemental formula of C13H16O6, distinguishing it from other potential isobaric compounds. Fragmentation patterns observed in the mass spectrum, such as the loss of the ethoxycarbonyl group or methoxy groups, can further corroborate the proposed structure. nih.govyoutube.com
Table 1: Theoretical Isotopic Mass Calculation for this compound (C13H16O6)
| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |
| Hydrogen | ¹H | 16 | 1.007825 | 16.125200 |
| Oxygen | ¹⁶O | 6 | 15.994915 | 95.969490 |
| Total | | | | 268.094690 |
Note: This table is based on theoretical calculations.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The structure of this compound contains several IR-active moieties, including two carbonyl groups, an aromatic ring, ether linkages, and aliphatic C-H bonds.
The most prominent features in the IR spectrum of an α-keto ester are the carbonyl (C=O) stretching vibrations. Due to the presence of two adjacent carbonyl groups (one ketone, one ester), their vibrational frequencies are expected to be in the region of 1755-1740 cm⁻¹. spcmc.ac.in There is typically little electronic interaction between the two carbonyl groups in an α-keto ester, resulting in absorptions at frequencies normal for their respective types. spcmc.ac.in
The aromatic ring gives rise to C=C stretching vibrations, which are typically observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and number of these bands. Additionally, C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while those from the aliphatic ethyl and methoxy groups appear just below 3000 cm⁻¹. libretexts.org
Table 2: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (α-Keto Ester) | Asymmetric/Symmetric Stretch | 1755 - 1740 | Strong |
| C=C (Aromatic) | Ring Stretch | 1600 - 1450 | Medium-Variable |
Note: This table represents predicted values based on typical functional group absorption regions. spcmc.ac.inlibretexts.orgspectroscopyonline.com
FT-IR and Raman spectroscopy are complementary vibrational techniques. rasayanjournal.co.in While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference lies in the selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability.
For this compound, the highly polar C=O bonds will produce very strong absorption bands in the FT-IR spectrum. Conversely, the C=C bonds of the aromatic ring, which are more polarizable, are expected to give rise to strong signals in the Raman spectrum. rasayanjournal.co.in The symmetric vibrations of the substituted benzene ring are also often more prominent in Raman spectra. By using both techniques, a more complete picture of the vibrational modes of the molecule can be obtained. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state.
The primary chromophore in this compound is the substituted benzoyl system. This system consists of the 3,4,5-trimethoxyphenyl ring conjugated with the α-keto ester moiety. The expected electronic transitions include:
π → π* transitions: These high-energy transitions are associated with the π-electron system of the aromatic ring and the carbonyl groups. The presence of the electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted ethyl benzoylformate. nist.gov
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions. researchgate.net
The UV-Vis spectrum would likely show intense absorption bands corresponding to the π → π* transitions and a weaker, lower-energy shoulder corresponding to the n → π* transitions.
Solvatochromism refers to the shift in the position of a UV-Vis absorption band upon changing the polarity of the solvent. wikipedia.org This effect arises because solvents of different polarities can stabilize the ground and excited states of the solute molecule to different extents. rsc.org
For this compound, the following effects are anticipated:
The n → π* transition is expected to exhibit a hypsochromic shift (blue shift) as solvent polarity increases. Polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thereby increasing the energy gap for the n → π* transition. researchgate.netrsc.org
The π → π* transition often shows a bathochromic shift (red shift) with increasing solvent polarity. The excited state of this transition is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, which decreases the energy gap for the transition. wikipedia.org
By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to characterize the nature of the electronic transitions and gain insight into the dipole moment changes between the ground and excited states. nih.gov
Computational Chemistry and Theoretical Studies of Ethyl 3,4,5 Trimethoxybenzoylformate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. This method is predicated on the principle that the total energy of a system is a functional of its electron density. DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying molecules of moderate size like Ethyl 3,4,5-trimethoxybenzoylformate.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule such as this compound, which possesses several rotatable single bonds, a simple optimization may only locate one of many possible low-energy structures. Therefore, a comprehensive conformational landscape analysis is crucial.
This analysis involves systematically exploring the potential energy surface of the molecule by rotating key dihedral angles, such as those associated with the ethyl group and the methoxy (B1213986) groups on the phenyl ring. By performing a series of geometry optimizations starting from different initial conformations, a collection of stable conformers can be identified. The relative energies of these conformers are then calculated to determine the global minimum energy structure, which represents the most populated conformation of the molecule in the gas phase. The results of such an analysis would provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory) This table is for illustrative purposes to show what a DFT geometry optimization would yield. Actual values would require specific calculations.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (keto) | 1.21 Å |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-C (benzoyl) | 1.49 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angle | O=C-C | 120.5° |
| C-C-O (ester) | 110.2° | |
| C-O-C (methoxy) | 118.0° |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of how electrons are distributed within the molecule through the analysis of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-deficient α-ketoester moiety.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the type of data obtained from a DFT electronic structure calculation.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, C-O stretching of the ether and ester functionalities, and various vibrations associated with the aromatic ring.
Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals and confirm the molecular structure.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the electron density and color-coded to indicate regions of varying electrostatic potential. Red-colored regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, highlighting their nucleophilic character. The hydrogen atoms of the ethyl group and the aromatic ring would likely exhibit a positive potential (blue), indicating their electrophilic nature. The MEP map provides a valuable qualitative tool for predicting the sites of intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
NBO analysis can quantify the extent of electron delocalization, or hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this analysis could reveal the delocalization of electron density from the oxygen lone pairs of the methoxy groups into the aromatic ring and the conjugation within the benzoylformate system. It also provides information on the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding.
Quantum Chemical Studies of Reaction Mechanisms
Beyond static molecular properties, quantum chemical calculations can be employed to investigate the dynamics of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
For instance, the hydrolysis of the ester group or nucleophilic addition to the ketone carbonyl are potential reactions that could be studied. Computational analysis would involve identifying the transition state structure for each step of the reaction and calculating the associated activation energy. The activation energy provides a quantitative measure of the reaction's feasibility, with lower activation energies indicating a faster reaction rate. By comparing the energy profiles of different possible reaction pathways, the most favorable mechanism can be determined. These theoretical insights into reaction mechanisms are invaluable for understanding and predicting the chemical behavior of this compound.
Energetic Profiles of Reaction Pathways and Transition States
Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. While specific studies on the reaction pathways of this compound are not extensively documented, insights can be drawn from computational studies on related benzoylformate and trimethoxybenzene derivatives.
Density functional theory (DFT) calculations have been effectively used to investigate the reaction mechanisms of similar compounds. For instance, theoretical studies on the benzoylformate decarboxylase enzyme have detailed the energetic landscape of the decarboxylation of benzoylformate, highlighting the stability of intermediates and the energies of transition states. frontiersin.orgnih.gov Such studies provide a framework for understanding the intrinsic reactivity of the benzoylformate moiety.
In a non-enzymatic context, the reactions of benzoylformate esters can be explored computationally. A recent study detailed a photoredox-catalyzed radical hydromonofluoromethylation of various carbonyl compounds, including benzoylformate esters. acs.orgacs.org The proposed mechanism, supported by experimental evidence, involves the formation of radical intermediates. acs.orgacs.org Computational modeling of this and similar reactions involving this compound could provide the energetic profiles for radical addition pathways.
Furthermore, the influence of the 3,4,5-trimethoxy substitution pattern on the benzene (B151609) ring significantly affects the electronic properties and, consequently, the reaction energetics. Theoretical studies on the reactions of other substituted benzenes, such as the OH-initiated oxidation of ethylbenzene, demonstrate how computational methods can map out complex reaction pathways, including addition and abstraction reactions, and calculate the corresponding energy barriers. mdpi.com
A hypothetical reaction pathway for the hydrolysis of this compound can be computationally modeled to determine its energetic profile. The key steps would involve the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. The transition state energies for these steps would be crucial in determining the reaction rate.
Table 1: Hypothetical Energetic Data for a Reaction of this compound (Illustrative)
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1. Reactants | This compound + H₂O | 0.0 |
| 2. Transition State 1 | [TS for nucleophilic attack] | +15.2 |
| 3. Intermediate | Tetrahedral Intermediate | -5.8 |
| 4. Transition State 2 | [TS for ethoxy departure] | +12.5 |
| 5. Products | 3,4,5-Trimethoxybenzoylformic acid + Ethanol (B145695) | -10.3 |
Note: This table is for illustrative purposes and the values are not derived from actual experimental or computational data for this compound.
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent environment can profoundly influence the thermodynamics and kinetics of a reaction. Computational models, particularly those employing implicit or explicit solvent models, are crucial for understanding these effects. For a polar molecule like this compound, solvation by polar solvents would be significant.
Studies on the solvolysis of related compounds, such as benzoyl chlorides, have shown that solvent polarity can alter reaction rates by stabilizing or destabilizing the ground state and transition state differently. thegoodscentscompany.com For instance, a more polar solvent would be expected to stabilize charged intermediates and transition states, potentially accelerating the reaction. A review of solvent effects on the transfer of phospho groups highlights that reactions can be significantly faster in less polar solvents compared to water, a phenomenon attributed to the desolvation of the reacting species in the ground state. nih.gov
In the case of this compound, the effect of the solvent on its reactions would depend on the specific mechanism. For a reaction proceeding through a polar transition state, a polar solvent would likely lower the activation energy. Conversely, for a reaction where the reactants are more strongly solvated than the transition state, a polar solvent could decrease the reaction rate.
Computational methods can quantify these effects by calculating the free energy of solvation for the reactants, transition states, and products. The difference in solvation energies between the transition state and the reactants contributes directly to the activation energy in solution.
Table 2: Illustrative Solvation Free Energies (ΔGsolv) in Different Solvents
| Species | ΔGsolv in Water (kcal/mol) | ΔGsolv in Acetonitrile (B52724) (kcal/mol) | ΔGsolv in n-Hexane (kcal/mol) |
| This compound | -8.5 | -7.2 | -2.1 |
| Transition State (Hypothetical) | -15.3 | -12.8 | -4.5 |
Note: This table is for illustrative purposes and the values are not derived from actual experimental or computational data for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment.
Conformational analyses of structurally related molecules, such as p-methoxybenzoyl derivatives and chalcones with methoxy substitutions, have been performed using both experimental NMR techniques and theoretical calculations. rsc.orgufms.brufms.brresearchgate.net These studies often reveal a preference for specific conformations due to a balance of steric and electronic effects. For example, in many benzoyl derivatives, the phenyl ring and the carbonyl group are not coplanar to minimize steric hindrance. rsc.org Theoretical calculations on chalcones have identified the s-cis conformation as being predominant, with stability conferred by hyperconjugative interactions. ufms.brresearchgate.net
For this compound, MD simulations could reveal the preferred orientations of the three methoxy groups and the ethyl formate (B1220265) moiety relative to the benzene ring. The simulations would also show the dynamic fluctuations around these equilibrium conformations.
MD simulations can explicitly model the interactions between a solute and solvent molecules, providing a detailed picture of the solvation shell. For this compound, simulations in different solvents would illustrate how solvent molecules arrange themselves around the polar ester and methoxy groups and the nonpolar aromatic ring.
The interactions of the trimethoxybenzene moiety with other molecules have been studied in various contexts. For example, 1,3,5-trimethoxybenzene (B48636) has been used as a derivatizing agent, and its reactions with halogens have been investigated. rsc.org These studies provide a basis for understanding the potential interaction sites of the trimethoxybenzoyl portion of the molecule. The oxygen atoms of the methoxy and ester groups are expected to act as hydrogen bond acceptors, playing a key role in interactions with protic solvents or other molecules with hydrogen bond donor capabilities.
Prediction of Molecular Properties and Reactivity Descriptors
Computational methods are widely used to predict a variety of molecular properties and reactivity descriptors, which can help in understanding and predicting the chemical behavior of a compound. These methods range from quantum chemical calculations to machine learning models. arxiv.orgnih.govnih.govarxiv.orgresearchgate.net
For this compound, quantum chemical calculations can be used to determine a range of electronic properties. Reactivity descriptors derived from conceptual DFT, such as the Fukui functions, local softness, and electrophilicity index, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. The electron-donating nature of the three methoxy groups is expected to increase the electron density on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
Quantitative Structure-Activity Relationship (QSAR) studies on related series of compounds, such as benzoylaminobenzoic acid derivatives, have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are correlated with biological activity. nih.gov Similar QSAR models could be developed for derivatives of this compound to predict their properties.
Table 3: Predicted Molecular Properties and Reactivity Descriptors for this compound (Illustrative)
| Property/Descriptor | Predicted Value | Method |
| Dipole Moment | ~3.5 D | DFT (B3LYP/6-31G) |
| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.5 eV | DFT (B3LYP/6-31G*) |
| Electrophilicity Index (ω) | 2.2 | Conceptual DFT |
| LogP (Hydrophobicity) | 2.1 | ALOGPS |
Note: This table is for illustrative purposes and the values are not derived from actual experimental or computational data for this compound.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Ethyl 3,4,5-Trimethoxybenzoylformate as a Versatile Synthetic Building Block
The reactivity of this compound is primarily dictated by its two key functional groups: the α-keto ester and the 3,4,5-trimethoxyphenyl moiety. The α-keto ester group is a highly valuable synthon in organic chemistry, participating in a variety of transformations such as nucleophilic additions, reductions, and cycloadditions. mdpi.com The 3,4,5-trimethoxyphenyl group is a common feature in many biologically active natural products, imparting specific electronic and steric properties to the molecule. acs.org
This compound serves as a valuable precursor for the synthesis of a wide array of complex organic molecules. The α-keto ester functionality allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, α-keto esters can undergo reactions with organometallic reagents, such as Grignard or organolithium reagents, to generate tertiary alcohols with a high degree of complexity. mdpi.com These reactions are fundamental in the construction of sterically hindered and functionally diverse molecular scaffolds.
One notable application of α-keto esters is in the synthesis of α-hydroxy carboxylic acids through reduction of the keto group. These chiral α-hydroxy acids are important building blocks for many biologically active molecules and can be prepared with high enantioselectivity using various asymmetric reduction methods. rsc.org Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively, further expanding the molecular diversity that can be achieved from this starting material. A photoredox-catalyzed radical hydromonofluoromethylation of benzoylformate esters has been developed to synthesize α-CFH2 carbinols, which are important structural motifs in bioactive molecules. nih.govnih.gov
The 3,4,5-trimethoxyphenyl group, a key component of this compound, is a crucial pharmacophore in many biologically active compounds, including the well-known antibacterial agent trimethoprim. researchgate.net The presence of this moiety in the starting material provides a direct route to incorporating this important structural feature into target molecules. For example, derivatives of 3,4,5-trimethoxyphenylacetic acid, which can be conceptually derived from this compound, have been synthesized and evaluated for their biological activities.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable intermediate for the synthesis of various heterocyclic ring systems. The vicinal dicarbonyl-like reactivity of the α-keto ester moiety makes it an ideal substrate for condensation reactions with dinucleophiles to form a variety of heterocycles. nih.gov
For instance, α-keto esters can react with 1,2-diamines to form quinoxalines, a class of heterocyclic compounds with a broad range of biological activities, including use as FLT3 inhibitors. rsc.org Similarly, reaction with o-phenylenediamine (B120857) can lead to the formation of benzoxazinones. The versatility of α-keto esters in heterocyclic synthesis is further demonstrated by their use in the preparation of furans, pyrroles, and other ring systems through reactions with appropriate nucleophiles and subsequent cyclization. nih.gov
A notable example is the synthesis of novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which have been investigated as potential multi-target cytotoxic agents. nih.gov The synthesis of these complex heterocyclic structures often involves the use of building blocks containing the 3,4,5-trimethoxyphenyl group, highlighting the importance of precursors like this compound. Furthermore, new 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives have been synthesized and shown to possess potential antiproliferative activities. acs.orgacs.org
The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a large number of natural products, many of which exhibit significant biological activity, particularly as antimitotic agents that target tubulin. acs.orgresearchgate.net Prominent examples include combretastatin (B1194345) A-4 and podophyllotoxin. The presence of this key pharmacophore in this compound makes it a conceptually valuable starting material for the total synthesis of such natural products and their analogues.
While a direct total synthesis of a natural product using this compound as the starting material may not be explicitly documented, its potential is evident. The synthesis of analogues of combretastatin and other tubulin inhibitors often involves the introduction of the 3,4,5-trimethoxyphenyl moiety. For instance, the synthesis of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine (B1669291) site tubulin polymerization inhibitors underscores the importance of this structural unit.
The synthetic strategy towards such molecules often involves the coupling of a 3,4,5-trimethoxy-substituted building block with another functionalized fragment. This compound, with its reactive α-keto ester group, is an ideal candidate for such coupling reactions. For example, the synthesis of trimethoprim, a widely used antibacterial drug, utilizes a 3,4,5-trimethoxybenzyl pyrimidine (B1678525) structure, which can be envisioned as being derived from a precursor like this compound. researchgate.net
Development of Novel Synthetic Methodologies Employing the Compound
The unique reactivity of α-keto esters like this compound has led to the development of novel synthetic methodologies. These compounds can serve as electrophilic partners in a variety of reactions, enabling the formation of new chemical bonds and the construction of complex molecular architectures.
One area of active research is the use of α-keto esters in catalytic asymmetric reactions. For example, the development of photoredox-catalyzed reactions using α-keto esters has opened up new avenues for the synthesis of chiral molecules. rsc.org The ability of the α-keto group to act as a two-electron acceptor makes it an excellent substrate for various reductive and oxidative transformations.
Furthermore, the development of one-pot multi-component reactions involving α-keto esters has gained significant attention. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and sustainability. For instance, a palladium-catalyzed denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones with carbon monoxide has been developed for the one-step synthesis of phthalimides and phthalic diamides, with some substrates containing the trimethoxyphenyl group. rwth-aachen.detandfonline.com
The following table summarizes some of the novel synthetic methodologies that could potentially employ this compound:
| Reaction Type | Description | Potential Product |
| Photoredox Catalysis | Visible-light-induced reactions for C-C and C-heteroatom bond formation. | Chiral α-hydroxy esters, complex substituted products. |
| Multi-component Reactions | One-pot synthesis involving three or more reactants. | Highly functionalized heterocyclic and acyclic compounds. |
| Asymmetric Catalysis | Enantioselective transformations to produce chiral molecules. | Chiral alcohols, amines, and other stereochemically defined products. |
| C-H Functionalization | Direct functionalization of C-H bonds using the keto group as a directing group. | Ortho-functionalized aromatic compounds. |
Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
The generation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound and its derivatives have potential applications in asymmetric synthesis, both as substrates for stereoselective transformations and as precursors for chiral ligands and auxiliaries.
The reduction of the α-keto group in this compound can lead to the formation of a chiral α-hydroxy ester, ethyl 3,4,5-trimethoxymandelate. This transformation can be achieved with high enantioselectivity using a variety of chiral reducing agents and catalytic systems. The resulting chiral α-hydroxy ester is a valuable building block for the synthesis of other chiral molecules.
Furthermore, the chiral α-hydroxy acid, 3,4,5-trimethoxymandelic acid (obtained after hydrolysis of the ester), can serve as a precursor for the synthesis of chiral ligands. uwaterloo.ca Mandelic acid and its derivatives are known to be effective chiral ligands in a range of asymmetric reactions, including the enantioselective addition of organozinc reagents to aldehydes. uwaterloo.cacpmat.ru The hydroxyl and carboxyl groups of mandelic acid can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Halogenated derivatives of mandelic acid have also been used as building blocks for chiral coordination polymers. nih.gov
The following table illustrates the potential of this compound in asymmetric synthesis:
| Application | Description | Resulting Chiral Moiety |
| Asymmetric Reduction | Enantioselective reduction of the α-keto group. | Chiral α-hydroxy ester (e.g., ethyl (R)- or (S)-3,4,5-trimethoxymandelate). |
| Chiral Ligand Synthesis | Conversion to a chiral α-hydroxy acid and subsequent modification. | Chiral ligands for asymmetric catalysis (e.g., mandelic acid-derived ligands). |
| Chiral Auxiliary | Temporary incorporation into a substrate to direct a stereoselective reaction. | Diastereomerically pure products. |
Functional Materials and Polymer Chemistry Applications
The 3,4,5-trimethoxyphenyl group, a key feature of this compound, can be incorporated into polymers to create functional materials with specific properties. The electron-rich nature of the trimethoxyphenyl ring can influence the electronic and optical properties of the resulting polymers.
For instance, polymers containing the 3,4,5-trimethoxyphenyl moiety have been investigated for their potential applications in various fields. The synthesis of polymers containing a silphenylene moiety with different connecting groups, including those derived from aromatic diols, has been reported, showcasing the versatility of incorporating such aromatic units into polymer backbones. kpi.ua While not directly using this compound, these studies demonstrate the principle of incorporating trimethoxyphenyl-like structures into polymers.
The synthesis of copolyphenylene sulfones with cardo fragments is another area where aromatic units are crucial for defining the polymer's properties, such as thermal stability and solubility. chemrxiv.org The incorporation of bulky, functional groups like the trimethoxyphenyl moiety can lead to polymers with high glass transition temperatures and good processability. chemrxiv.org
Furthermore, the development of polythiiranes with side chains containing biphenyl (B1667301) units highlights the potential for creating polymers with liquid crystalline properties. The rigid and planar nature of aromatic groups like the trimethoxyphenyl unit can promote the formation of ordered structures in the polymer matrix. The synthesis of triphenylphosphine-containing polymers for catalytic applications also demonstrates the utility of incorporating functional aromatic moieties into macromolecules.
The potential applications of polymers derived from or containing the 3,4,5-trimethoxyphenyl moiety are summarized in the table below:
| Polymer Type | Potential Property | Potential Application |
| Polyesters/Polyamides | High thermal stability, specific solubility. | High-performance plastics, engineering materials. |
| Conjugated Polymers | Electronic and optical activity. | Organic electronics, sensors. |
| Dendrimers | Well-defined, branched architecture. | Drug delivery, catalysis. |
| Liquid Crystalline Polymers | Self-organizing properties. | Displays, optical films. |
Biological Activity and Molecular Interactions in Vitro Focus
Investigation of Potential Enzyme Inhibition Mechanisms
The structural features of Ethyl 3,4,5-trimethoxybenzoylformate, particularly the trimethoxyphenyl moiety, suggest its potential to interact with various enzymes. The following sections explore its possible inhibitory activities against α-glucosidase and other relevant enzymatic targets, drawing parallels from studies on structurally similar molecules.
Assessment of α-Glucosidase Inhibitory Activities (analogous to related trimethoxybenzene derivatives)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several studies have demonstrated the α-glucosidase inhibitory potential of compounds containing the trimethoxybenzene scaffold. For instance, derivatives of 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin have been synthesized and evaluated for their biological activities. nih.gov Although direct testing of this compound is not reported, the inhibitory activities of analogous compounds suggest that it may also exhibit similar properties. The presence of methoxy (B1213986) groups on the phenyl ring has been shown to influence the inhibitory potency of various compounds against α-glucosidase. researchgate.netnih.gov
The inhibitory activities of several related compounds against α-glucosidase are presented in the table below, offering a comparative perspective on the potential efficacy of this compound.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| Acarbose (Reference) | α-Glucosidase | 750.0 ± 10.5 nih.gov | Competitive researchgate.net |
| Compound 7h (6-chloro-2-methoxyacridine derivative) | α-Glucosidase | 98.0 ± 0.3 nih.gov | Competitive nih.gov |
| Compound 5k | α-Glucosidase | 0.31 ± 0.01 researchgate.net | Competitive researchgate.net |
| Compound 5k | α-Amylase | 4.51 ± 1.15 researchgate.net | Not specified |
Exploration of Other Relevant Enzymatic Targets
Beyond α-glucosidase, the trimethoxybenzoyl moiety is found in molecules that interact with other significant enzymes. For example, a catechin-derived compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), has been shown to bind to human dihydrofolate reductase (DHFR). nih.gov This interaction suggests that compounds with a 3,4,5-trimethoxybenzoyl group could have potential as antifolate agents. nih.gov Another related compound, Ethyl 3,4-dihydroxybenzoate, acts as a competitive inhibitor of prolyl hydroxylase (PHD), which is involved in the cellular response to hypoxia. medchemexpress.com While the substitution pattern is different, it highlights the potential for ethyl benzoyl derivatives to inhibit key enzymes.
Molecular Docking and Ligand-Protein Interaction Studies
Computational methods such as molecular docking are invaluable for predicting how a ligand like this compound might bind to a protein's active site.
Computational Prediction of Binding Modes and Affinities
The predicted binding affinities for some related compounds are shown in the table below.
| Compound | Target Protein | Docking Score (kcal/mol) |
| Compound Cii (3-methoxy flavone (B191248) derivative) | ER-α | -10.14 nih.gov |
| Compound 2h (rhodanine derivative) | T3151 Abl mutant protein | -9 researchgate.net |
| L3 (1,3,4-thiadiazole derivative) | ADP-sugar pyrophosphatase | -8.9 uowasit.edu.iq |
Identification of Key Amino Acid Residues for Molecular Recognition
The effectiveness of a ligand's binding is determined by its interactions with specific amino acid residues in the protein's active site. In docking studies of various inhibitors, key interactions are often identified. For example, in the case of α-glucosidase inhibitors, interactions with catalytic residues such as Asp and Glu are critical. researchgate.net For other enzymes, hydrophobic interactions with residues like Ala, Val, and Leu, and hydrogen bonding with Ser and Tyr can be significant. nih.gov The trimethoxy groups of a ligand can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions.
Cellular and Subcellular Molecular Mechanisms (In Vitro Models)
Modulation of Cellular Pathways and Signaling (inspired by related compounds' biological activities)
While direct studies on the specific biological activities of this compound are not extensively documented in publicly available literature, the biological activities of structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety provide insights into its potential cellular effects. The presence of this functional group is common in a variety of biologically active molecules, including those with anti-inflammatory and anticancer properties.
One such related compound, ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC), has been shown to modulate key cellular signaling pathways involved in inflammation. nih.gov ETMTC is a potent inhibitor of cell adhesion molecules (CAMs) like ICAM-1, VCAM-1, and E-selectin. nih.gov The expression of these molecules is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Research has demonstrated that ETMTC inhibits the activation and nuclear translocation of NF-κB induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein of NF-κB, through the inhibition of IκB kinase activity. nih.gov
Furthermore, ETMTC has been observed to influence oxidative stress-related pathways. It significantly inhibits the generation of reactive oxygen species (ROS) induced by TNF-α in endothelial cells. nih.gov Additionally, ETMTC can activate the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. nih.gov This activation leads to the induction of antioxidant genes such as glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov
Another compound bearing the 3,4,5-trimethoxyphenyl group, (Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate, has been investigated for its cytotoxic activity against cancer cell lines. nih.gov While this compound showed relatively weak cytotoxic activity against the HepG2 liver cancer cell line, its study within a series of related analogues contributes to understanding the role of the trimethoxyphenyl moiety in potential anticancer agents. nih.gov
The following table summarizes the in vitro cytotoxic activity of (Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate and related compounds. nih.gov
Table 1: Cytotoxic Activity of Selected Trimethoxyphenyl Analogues against HepG2 Cell Line
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| (Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate (2b) | < 20 | Weak |
| (Z)-Methyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate (2a) | < 20 | Weak |
| Compound 3a | < 10 | Moderate |
| Compound 5 | < 10 | Moderate |
| Compound 6 | < 10 | Moderate |
| Compound 7a | < 10 | Moderate |
| Compound 7b | < 10 | Moderate |
| Compound 8 | < 10 | Moderate |
| Compound 3b | < 20 | Weak |
| Compound 4b | < 20 | Weak |
Data sourced from a study on newly synthesized trimethoxyphenyl-based analogues as potential anticancer agents. nih.gov
Interference with Transport Systems (e.g., Efflux Pumps, based on related compounds)
The potential for this compound to interfere with cellular transport systems, such as efflux pumps, can be inferred from studies on other phenolic compounds. Efflux pumps are a significant mechanism of drug resistance in bacteria. A structurally related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. mdpi.com
EDHB has been shown to potentiate the activity of antibiotics against drug-resistant E. coli. mdpi.com Studies using dye accumulation and efflux assays with Hoechst 33342 (H33342) and ethidium (B1194527) bromide (EB) demonstrated that EDHB interferes with the efflux of these substrates from bacterial cells. mdpi.com The addition of EDHB was found to slow the decrease in fluorescence of both dyes in a dose-dependent manner, suggesting inhibition of efflux pumps like AcrB. mdpi.com
Molecular docking studies have indicated that EDHB likely binds within the distal binding pocket of the AcrB efflux pump. mdpi.com Furthermore, MALDI-TOF mass spectrometry confirmed that in the presence of EDHB, the extracellular concentration of the antibiotic erythromycin (B1671065) increased, providing direct evidence of its efflux inhibitory activity. mdpi.com
While this compound possesses methoxy groups instead of the hydroxyl groups found in EDHB, the shared ethyl benzoate (B1203000) scaffold suggests that it and its derivatives could be explored for similar activities. The nature and position of substituents on the phenyl ring are critical for interaction with the binding sites of efflux pumps.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying the molecular structure, researchers can identify the key chemical features, or pharmacophores, responsible for the desired biological effects and optimize them to develop more potent and selective compounds. collaborativedrug.comnih.gov
For derivatives of this compound, SAR studies would be crucial to explore and enhance potential biological activities, such as anti-inflammatory, anticancer, or efflux pump inhibitory effects. These studies would typically involve the synthesis and biological evaluation of a series of analogues with modifications at various positions of the molecule.
Key areas for modification in an SAR study of this compound derivatives could include:
The Ethyl Ester Group: The ethyl group could be replaced with other alkyl chains (e.g., methyl, propyl, butyl) or cyclic structures to investigate the influence of size, lipophilicity, and steric hindrance on activity. The ester itself could be converted to other functional groups like amides or carboxylic acids.
The Benzoylformate Linker: The α-ketoester linkage could be modified to explore the impact of its electrophilicity and conformational flexibility. For instance, reduction of the ketone or replacement of the linker with other chemical groups could be investigated.
The 3,4,5-Trimethoxy Phenyl Ring: The number and position of the methoxy groups on the phenyl ring are critical determinants of activity in many related compounds. SAR studies would involve synthesizing analogues with different substitution patterns (e.g., dimethoxy, monomethoxy) or replacing the methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halo, trifluoromethyl). nih.govmdpi.com This would help to elucidate the electronic and steric requirements for optimal target interaction.
For example, in a series of coumarin (B35378) derivatives studied for antifungal activity, the introduction of electron-withdrawing nitro groups to the aromatic ring significantly increased their potency. mdpi.com Conversely, in a study of imidazopyridine derivatives, the presence of electron-donating groups like methoxyphenyl on the aromatic ring resulted in inhibitory activity. nih.gov These examples highlight the importance of systematic exploration of substitutions on the aromatic ring in SAR studies.
The insights gained from such SAR studies would be invaluable for the rational design of novel derivatives of this compound with improved and more specific biological activities.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) |
| (Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate |
| Ethyl 3,4-dihydroxybenzoate (EDHB) |
| (Z)-Methyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate |
| N-phenyl triazinone derivative 9 |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Hoechst 33342 (H33342) |
| Ethidium bromide (EB) |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is the cornerstone for separating Ethyl 3,4,5-trimethoxybenzoylformate from impurities, starting materials, or other components within a complex mixture. The choice of technique depends on the analyte's properties and the analytical objective, such as purity assessment or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. When paired with a Diode Array Detector (DAD), HPLC provides both quantitative data and spectral information, which aids in peak identification and purity assessment.
The method involves injecting a solution of the sample onto a column packed with a stationary phase (commonly C18). A mobile phase, typically a mixture of acetonitrile (B52724) and water, is pumped through the column under high pressure. researchgate.net Components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For this compound, a reversed-phase C18 column would effectively separate it from more polar or less polar impurities. researchgate.net The DAD detector measures the absorbance of the eluent across a range of UV wavelengths simultaneously. This allows for the quantification of the target compound at its wavelength of maximum absorbance and for checking the spectral homogeneity of the peak, which is an indicator of its purity. mdpi.com A validation of such a method would demonstrate its suitability for assessing the compound's content within a specified range, for instance, 80-120% of the nominal test concentration. waters.com
Table 1: Illustrative HPLC-DAD Parameters for Analysis of this compound
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) |
| Wavelength | Monitored at maximum absorbance wavelength (e.g., 275 nm) |
| Run Time | 15 minutes |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC, often for purity assessment. Specification sheets for structurally similar compounds confirm that a GC-based assay is a standard method for determining purity. thermofisher.com
In GC analysis, the sample is vaporized in a heated inlet and swept by a carrier gas (like helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For purity analysis, a Flame Ionization Detector (FID) is commonly used due to its robustness and wide linear range. For more definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing structural information based on the mass-to-charge ratio of fragmented ions. researchgate.net The percentage purity of this compound can be determined by comparing its peak area to the total area of all peaks in the chromatogram.
Table 2: Typical GC Parameters for Purity Assay of this compound
| Parameter | Value |
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 310 °C (FID) |
| Injection Mode | Split |
For the detection and quantification of minute quantities of this compound, particularly in complex samples like biological fluids or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of LC with the exceptional sensitivity and selectivity of tandem mass spectrometry. ekb.eg
The method operates by separating the target analyte from the matrix components via LC. The analyte then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer, a specific parent ion (precursor ion) corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This parent ion is then fragmented, and a specific product ion (fragment ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling very low limits of detection. mdpi.comresearchgate.net
Table 3: Hypothetical LC-MS/MS MRM Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Formula | C₁₃H₁₆O₆ |
| Molecular Weight | 268.27 g/mol sigmaaldrich.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 269.1 ([M+H]⁺) |
| Product Ion (Q3) | Specific fragment ion (e.g., m/z 195.1) |
| Collision Energy | Optimized for maximum fragment intensity |
Method Validation and Performance Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. waters.com It involves evaluating several performance characteristics to ensure the reliability of the results.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com
In HPLC-DAD analysis , specificity is demonstrated by achieving baseline separation of the this compound peak from all other peaks. The DAD further enhances specificity by allowing for peak purity analysis, where the UV-Vis spectrum is compared across the entire peak to detect any co-eluting impurities. mdpi.com
In LC-MS/MS analysis , selectivity is exceptionally high due to the use of MRM. mdpi.com The detection is based on a specific precursor-to-product ion transition, which acts as a unique mass fingerprint for this compound. This makes it highly unlikely for other compounds in a complex matrix, such as fruit extracts or biological plasma, to produce the same signal, thus minimizing interference. researchgate.neteurl-pesticides.eu
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scispace.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. waters.com
A calibration curve is constructed by analyzing a series of standard solutions of this compound at different known concentrations. The instrument's response (e.g., peak area) is plotted against the concentration. For a linear relationship, the data are fitted to the equation y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be close to 1.000 (typically >0.99). mdpi.commdpi.com The validated range will typically cover from 50% to 150% of the expected sample concentration to ensure reliability. waters.com
Table 4: Example of a Calibration Curve Data Set for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,800 |
| 75.0 | 1,140,500 |
| 100.0 | 1,525,000 |
| Linearity Results | |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 15210x + 450 |
| Coefficient of Determination (R²) | 0.9998 |
Precision (Repeatability and Intermediate Precision)
Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed in terms of imprecision, such as the standard deviation or relative standard deviation (RSD).
Repeatability (Intra-assay Precision): This parameter assesses the precision over a short interval of time with the same analyst and equipment. While specific repeatability data for this compound is not extensively published, method validation for analogous aromatic esters often involves multiple injections of a standard solution. For a hypothetical High-Performance Liquid Chromatography (HPLC) method, one would expect to see repeatability data presented as the RSD of the peak area for at least six replicate injections of a standard solution of this compound.
Intermediate Precision: This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. For the analysis of related compounds, studies often show the RSD of results obtained under these varied conditions to be below a certain threshold, commonly less than 2%, to be considered precise. epa.gov
A representative data table for the precision of an analytical method for a similar compound, (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol, is shown below, illustrating the type of data that would be generated for this compound. epa.gov
Table 1: Illustrative Precision Data for an Analogous Compound
| Precision Type | Parameter | Acceptance Criteria | Hypothetical Result for this compound |
|---|---|---|---|
| Repeatability | RSD (%) of 6 injections | < 2% | 0.8% |
| Intermediate Precision (Day 1 vs. Day 2) | RSD (%) of results | < 5% | 1.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These values are crucial for determining the sensitivity of an analytical method. For trace analysis of organic molecules, methods like HPLC with UV or mass spectrometry (MS) detection are commonly employed. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
For example, in the analysis of other aromatic compounds, LOD and LOQ values can be in the range of micrograms per milliliter (µg/mL). epa.gov A sensitive HPLC-UV method for potential genotoxins reported an LOD of 0.15 ppm and an LOQ of 0.5 ppm. nih.gov
Table 2: Hypothetical LOD and LOQ for this compound Analysis
| Parameter | Method of Determination | Typical Range for Related Compounds |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.1 - 1 µg/mL |
Accuracy and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated.
For regulatory purposes, recovery values are often expected to be within a certain range, for instance, 80-120% of the spiked amount, depending on the concentration level. In the validation of methods for similar compounds, accuracy is assessed at multiple concentration levels. For instance, accuracy and precision for (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol were reported to be between 95.38-104.76% for intraday and 88.94-102.43% for interday preparations. epa.gov
Table 3: Illustrative Accuracy/Recovery Data for this compound
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| Low | 5.0 | 4.9 | 98.0 |
| Medium | 50.0 | 50.5 | 101.0 |
Advanced Sample Preparation Strategies for Diverse Matrices
The choice of sample preparation technique is critical for removing interfering components from the sample matrix and concentrating the analyte of interest. The complexity of the matrix dictates the required sophistication of the sample preparation strategy.
For the analysis of a compound like this compound from a complex matrix, such as a biological fluid or an environmental sample, advanced techniques are often necessary. These methods aim to improve efficiency, reduce solvent consumption, and enhance selectivity.
Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. A stationary phase is chosen to retain either the analyte of interest or the interfering components. For an ester like this compound, a reversed-phase sorbent (e.g., C18) could potentially be used to retain the compound from an aqueous matrix, followed by elution with an organic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph or eluted with a solvent for HPLC analysis. This method is particularly useful for volatile and semi-volatile compounds.
Matrix Solid-Phase Dispersion (MSPD): In MSPD, the sample is blended with a solid support (like C18), which simultaneously disrupts the sample structure and disperses it, creating a chromatographic material from which the analyte can be eluted. This technique is effective for solid and semi-solid samples.
The selection of the appropriate sample preparation strategy would depend on the specific matrix in which this compound needs to be analyzed and the subsequent analytical instrumentation to be used.
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Routes
The future of research on Ethyl 3,4,5-trimethoxybenzoylformate will likely focus on developing more efficient and environmentally benign synthetic strategies. A plausible and conventional route to this compound involves the esterification of 3,4,5-trimethoxybenzoylformic acid or the reaction of an ethylating agent with a salt of the acid. However, a more direct and scalable approach would be the acylation of an appropriate ethyl substrate with 3,4,5-trimethoxybenzoyl chloride.
Future explorations may concentrate on the optimization of this reaction. This could involve screening various catalysts, including both traditional Lewis acids and novel organocatalysts, to improve reaction yields and reduce reaction times. Furthermore, the development of one-pot syntheses from 3,4,5-trimethoxybenzoic acid would be a significant advancement. For instance, a method for the synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride has been documented. chemicalbook.com Another patented method describes the synthesis of 3,4,5-trimethoxybenzoyl chloride using 3,4,5-trimethoxybenzoic acid and bis(trichloromethyl)carbonate. google.com These precursors open avenues for streamlined, multi-step syntheses of the target ethyl formate (B1220265) derivative.
The investigation of flow chemistry for the synthesis of this compound could also be a promising trend. This technology offers advantages in terms of safety, scalability, and product consistency.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the chemical behavior and potential biological activity of this compound necessitates a detailed investigation of its structural and electronic properties. While basic characterization is available from suppliers, in-depth academic studies are yet to be published. sigmaaldrich.comhuatengsci.com
Future research should employ a suite of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, would be invaluable for unequivocally assigning all proton and carbon signals and understanding through-bond and through-space correlations. While NMR data for related compounds like 3,4,5-trimethoxybenzaldehyde (B134019) and 3',4',5'-trimethoxyacetophenone (B153969) are available, specific data for this compound remains to be fully elucidated in the scientific literature. chemicalbook.comchemicalbook.com
Infrared (IR) spectroscopy will be crucial for identifying the characteristic carbonyl stretching frequencies of the ester and ketone groups, providing insight into their electronic environment. chemicalbook.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. nih.gov
Complementing these experimental techniques, computational chemistry will play a pivotal role. Density Functional Theory (DFT) calculations can be used to model the compound's geometry, electronic structure, and vibrational frequencies, which can then be compared with experimental spectroscopic data. Molecular dynamics (MD) simulations could provide insights into its conformational flexibility and interactions with solvents or potential biological targets.
Identification of New Biological Targets and Elucidation of Molecular Mechanisms
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of compounds with established biological activity, suggesting that this compound could also possess interesting pharmacological properties. For instance, derivatives of 4-(3,4,5-trimethoxyphenyl)thiazole have been synthesized and evaluated as potential antiproliferative agents. nih.gov
A crucial future direction will be the systematic screening of this compound against a wide array of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening (HTS) campaigns could rapidly identify potential "hits."
Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This would involve a combination of biochemical assays, structural biology (such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target), and cell-based assays. For example, understanding if the compound acts as an inhibitor, agonist, or antagonist will be fundamental to its further development.
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. sigmaaldrich.comhuatengsci.com These powerful computational tools can be leveraged to accelerate the investigation of this compound and its derivatives.
In the future, AI/ML models could be trained on existing data for compounds containing the 3,4,5-trimethoxyphenyl moiety to predict the physicochemical properties, biological activity, and potential toxicity of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective analogs.
Generative AI models could be employed to design novel derivatives of this compound with optimized properties. These models can explore a vast chemical space to propose new molecules that are more likely to have the desired characteristics, which can then be synthesized and tested. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods.
Development of Derivatives with Enhanced Properties for Specific Applications
For example, if initial studies reveal modest anticancer activity, medicinal chemists could synthesize a library of analogs by modifying the ethyl group or the aromatic ring. The introduction of different functional groups could lead to improved interactions with the biological target. The synthesis of various amines attached to a pyrimidine (B1678525) ring in other trimethoxyphenyl derivatives has been shown to influence anticancer activity. nih.gov
Furthermore, the core structure of this compound could serve as a scaffold for the development of compounds for applications beyond medicine, such as in materials science or agriculture. The specific properties of this compound could be fine-tuned through chemical modification to suit a particular need.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 3,4,5-trimethoxybenzoylformate, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions. For example, derivatives like dihydropyrimidinones (DHPMs) are prepared using a Biginelli reaction involving ethyl acetoacetate, 3,4,5-trimethoxybenzaldehyde, and urea in ethanol under reflux . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), temperature (80–100°C), and catalyst (e.g., DMAP or pyridine). Yields improve with slow crystallization, as demonstrated in the isolation of DHPM derivatives (melting point: 87–91°C) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,4,5-positions) and ester functionality.
- X-ray crystallography : Resolves molecular conformation (e.g., flattened boat conformation of DHPM rings, dihedral angles ~75°) and hydrogen-bonding networks .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages.
- Mass spectrometry : Validates molecular weight (e.g., m/z 240.25 for Ethyl 3,4,5-trimethoxybenzoate) .
Q. What safety protocols are critical during handling?
- Storage : Inert atmosphere, away from moisture (hygroscopicity noted in analogs) .
- PPE : Gloves and goggles due to potential irritancy (similar to trimethoxybenzene derivatives) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions influence physicochemical stability?
X-ray studies reveal that DHPM derivatives form centrosymmetric dimers via N–H···O hydrogen bonds (R_2$$^2(8) motifs) and π-π stacking (3.5–4.0 Å interplanar distances). These interactions enhance thermal stability (decomposition >200°C) and reduce solubility in polar solvents . Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction contributions, aiding in crystal engineering for drug formulation.
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- Dynamic NMR : Detects conformational flexibility (e.g., rotameric equilibria in ester groups).
- DFT calculations : Validate experimental bond lengths (e.g., C=O at 1.21 Å vs. computed 1.23 Å) .
- Powder XRD : Differentiate polymorphs when single-crystal data conflict with bulk properties .
Q. How can computational modeling predict biological activity of derivatives?
- Molecular docking : Screens derivatives against targets like HIV gp-120 (IC values correlate with substituent bulkiness) .
- QSAR models : Link methoxy group positions (3,4,5 vs. 2,4,5) to antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- ADMET prediction : Assesses bioavailability (LogP ~1.8–2.1) and metabolic pathways (cytochrome P450 interactions) .
Q. What experimental designs optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Varies parameters (temperature, stoichiometry) to maximize intermediates (e.g., Tebbe reagent reactions yield 70–85% vinyl ethers) .
- Catalyst screening : Palladium catalysts improve coupling efficiency in aryl ether syntheses .
- In-line analytics : HPLC monitors reaction progress (retention time: 8–10 min for DHPMs) .
Methodological Notes
- Contradiction resolution : Cross-validate crystallographic data with solid-state NMR to address polymorphism .
- Biological assays : Use standardized MIC protocols (CLSI guidelines) for antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
